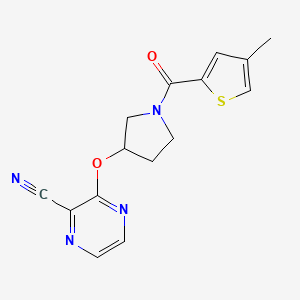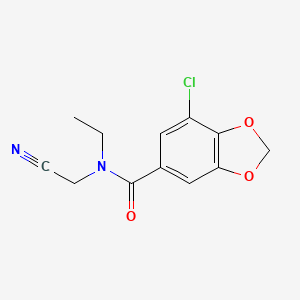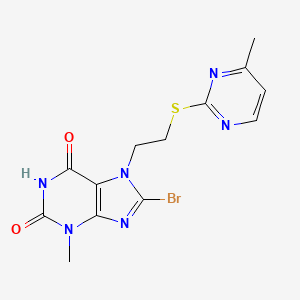![molecular formula C25H24BrN5O4S2 B2507891 2-((2-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one CAS No. 681271-85-2](/img/structure/B2507891.png)
2-((2-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-((2-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one" is a complex molecule that appears to be related to various heterocyclic compounds with potential pharmacological properties. The structure suggests the presence of multiple rings, including a pyrazole, thiadiazolo, and diazepine moiety, which are common in compounds with central nervous system (CNS) activity.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, starting with simple precursors and building complexity through cyclo-condensation reactions, substitutions, and other transformations. For example, the synthesis of 2-thioxothiazole derivatives involves reacting a mixture of antipyrine derivatives with carbon disulfide and potassium hydroxide . Similarly, the synthesis of pyrazolodiazepines involves the reaction of amino-pyrazoles with diarylidenketones . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry, as well as X-ray crystallography . The presence of substituents like bromophenyl and dimethoxyphenyl groups in the compound of interest suggests that it may have significant intermolecular interactions, such as hydrogen bonding and π-interactions, which could be analyzed using Hirshfeld surface analysis and DFT calculations .
Chemical Reactions Analysis
Compounds with similar structures have been shown to undergo various chemical reactions. For instance, pyrazolodiazepines can be synthesized through intramolecular cyclocondensation and can further react with reagents like potassium cyanide to form carbonitriles, which can be hydrolyzed to carboxamides and carboxylic acids . The compound may also undergo similar reactions, which could be useful in derivatizing the molecule for different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of multiple aromatic rings and heteroatoms typically results in compounds with significant lipophilicity, which can affect their pharmacokinetic properties. The antipyrine moiety present in related compounds is known for its analgesic and anti-inflammatory properties, and modifications to this core structure can lead to a variety of biological activities . The compound's solubility, stability, and reactivity would be key factors in its potential as a pharmacological agent.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Research on heterocyclic compounds, including those derived from 2-((2-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one, involves the preparation of various derivatives such as oxazepine, pyrazole, and isoxazole. These compounds have been synthesized through reactions involving 2-aminobenzaldehyde, salicylaldehyde, and other intermediates, showcasing the compound's versatility in creating diverse heterocyclic structures (Adnan, Hassan, & Thamer, 2014).
Potential Biological Activities
- The compound this compound and its derivatives are part of a broader class of heterocycles that have been studied for their biological activities. These activities include potential antitumor and antimicrobial properties, as indicated by various synthesized derivatives and their evaluations in vitro. Compounds within this class have shown promising results in screenings for cytotoxicity and antioxidant activities, suggesting a potential for therapeutic applications (Hamama, Gouda, Badr, & Zoorob, 2013).
Propiedades
IUPAC Name |
2-[2-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24BrN5O4S2/c1-34-20-6-3-5-17(23(20)35-2)19-13-18(15-8-10-16(26)11-9-15)28-31(19)22(33)14-36-25-29-30-12-4-7-21(32)27-24(30)37-25/h3,5-6,8-11,19H,4,7,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORKXNSAJIGNCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN4CCCC(=O)N=C4S3)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24BrN5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

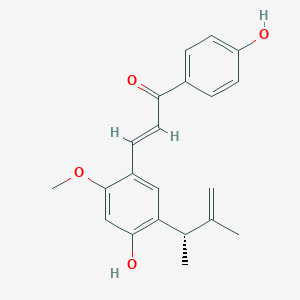
![4-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2507811.png)
![4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2507812.png)
![N-[2-[2-chloro-5-[(4-chlorophenyl)sulfamoyl]anilino]-2-oxoethyl]-5-methylthiophene-2-carboxamide](/img/structure/B2507813.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2507816.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-fluorobenzamide](/img/structure/B2507817.png)
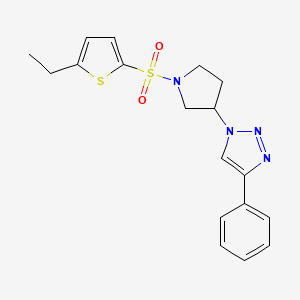
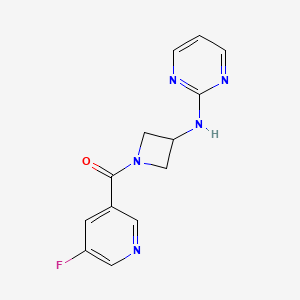
![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2507823.png)

